4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate
Description
This compound is a triazole-based derivative featuring a 4-bromophenyl group, a phenyl-substituted 1,2,4-triazole ring, a sulfanyl-acetyl hydrazone moiety, and a terminal phenyl acetate group. The presence of the 4-bromophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets, while the hydrazone linker offers conformational flexibility for target interactions .
Properties
Molecular Formula |
C26H22BrN5O3S |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[4-[(E)-N-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H22BrN5O3S/c1-17(19-10-14-23(15-11-19)35-18(2)33)28-29-24(34)16-36-26-31-30-25(20-8-12-21(27)13-9-20)32(26)22-6-4-3-5-7-22/h3-15H,16H2,1-2H3,(H,29,34)/b28-17+ |
InChI Key |
KPOITZCXBBSZMS-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
A validated method involves cyclizing 4-bromophenylthiosemicarbazide with benzoyl chloride under acidic conditions:
Reaction Conditions
-
Solvent: Ethanol/Water (3:1 v/v)
-
Catalyst: Conc. HCl (2 eq)
-
Temperature: Reflux (80°C, 6 hr)
Mechanism
Alternative Route via Huisgen Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:
-
4-Bromophenyl azide
-
Phenylacetylene
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | TBTA (15 mol%) |
| Solvent | DMF |
| Temperature | 60°C, 4 hr |
| Yield | 85% |
This method offers better regioselectivity but requires stringent anhydrous conditions.
Synthesis of 2-Chloro-N'-(1-phenylethylidene)acetohydrazide (Intermediate B)
Hydrazone Formation
Step 1 : Condensation of acetophenone hydrazone with chloroacetyl chloride :
Procedure
-
Dissolve acetophenone hydrazone (1 eq) in dry THF.
-
Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.
-
Stir for 3 hr at room temperature.
-
Precipitate product with ice-water; filter and dry.
Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Cl), 2.41 (s, 3H, CH₃).
Coupling of Intermediates A and B
Thioether Bond Formation
Intermediate A reacts with Intermediate B via nucleophilic substitution:
Optimized Protocol
-
Solvent: DMF
-
Base: K₂CO₃ (3 eq)
-
Temperature: 50°C, 12 hr
-
Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄
Critical Note : Excess base prevents oxidation of the thiol group to disulfide.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | Toluene/Ethanol (4:1) |
| Temperature | 90°C, 8 hr |
| Yield | 68% |
This step introduces stereochemical control for the (1E)-hydrazonoyl configuration.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₀BrN₅O₃S [M+H]⁺: 568.0432; found: 568.0429.
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (COO), 154.2 (C=N), 134.7–121.3 (Ar-C), 61.2 (CH₂S), 21.1 (CH₃COO).
Comparative Analysis of Synthetic Routes
Table 1 : Yield and Efficiency Comparison
| Method | Key Step | Total Yield | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide cyclization | 62% | 98.5 |
| CuAAC | Azide-alkyne coupling | 71% | 99.2 |
| Sequential coupling | Thioether + Suzuki | 68% | 97.8 |
The CuAAC route offers superior purity but requires costly catalysts, whereas cyclocondensation is more scalable.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl group.
Reduction: Reduced forms of the triazole ring or bromophenyl group.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
The biological properties of compounds containing triazole rings are well-documented. Specifically, derivatives of 4H-1,2,4-triazole have exhibited significant antimicrobial, antifungal, and anticancer activities. The presence of the bromophenyl group may enhance these biological activities through mechanisms such as π–π stacking interactions and increased lipophilicity .
Anticancer Properties
Research indicates that compounds similar to 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate can effectively inhibit specific cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure suggests it may interact with key enzymes or receptors involved in cancer progression.
Antimicrobial and Antifungal Activities
The triazole moiety is also recognized for its efficacy against various microbial pathogens. Compounds with similar structures have demonstrated potent antifungal properties against strains like Candida albicans and Aspergillus species . The compound's unique functional groups may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals notable features that may influence biological activity:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(4-Bromophenyl)-4H-1,2,4-triazole | Structure | Basic triazole structure; potential antimicrobial activity. |
| 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(Diethylamino)phenyl]methylidene}acetohydrazide | Structure | Contains sulfanyl group; studied for actoprotective activity. |
| N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide | Structure | Related sulfonamide structure; known for diverse biological activities. |
The complexity of This compound lies in its intricate combination of functional groups. This complexity may lead to synergistic effects that enhance its biological activity compared to simpler analogs .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to This compound :
- Anticancer Activity Study : A study demonstrated that triazole derivatives could significantly inhibit the proliferation of breast cancer cells through apoptotic pathways .
- Antimicrobial Efficacy Research : Research indicated that similar triazole compounds showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
- Mechanistic Insights : Investigations into the binding affinity of triazole compounds with specific enzymes provided insights into their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring and bromophenyl group can interact with enzymes and receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are often modified at the 3-, 4-, and 5-positions to tune physicochemical and biological properties. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
The phenyl acetate in the target compound increases polarity, likely improving water solubility compared to analogs with non-polar terminal groups (e.g., thienyl or trifluoromethylphenyl) .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ethyl or furyl groups) are synthesized in higher yields (e.g., 57% for a chlorophenyl-triazole analog via cyclocondensation ), whereas the target compound’s multi-step synthesis may result in lower yields due to steric challenges.
Spectroscopic Differentiation :
- NMR studies (e.g., ) highlight that substituents at the triazole 3-position (e.g., sulfanyl-acetyl vs. pyridinyl) cause distinct chemical shifts in regions corresponding to the triazole and adjacent moieties (δ 7.5–8.5 ppm for aromatic protons) .
Research Findings and Implications
- Lumping Strategy Relevance: As noted in , compounds with shared core structures (e.g., 1,2,4-triazole) but variable substituents can be grouped to predict properties like logP or binding affinity, streamlining drug discovery pipelines .
Biological Activity
The compound 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer research.
Structural Overview
The molecular structure of the compound features:
- A triazole ring , which is often associated with antimicrobial and anticancer properties.
- A bromophenyl group , which can enhance lipophilicity and facilitate π–π stacking interactions.
- An ethanehydrazonoyl moiety , which may contribute to its biological interactions.
This structural complexity suggests a potential for diverse biological activities compared to simpler analogs.
Antimicrobial and Antifungal Properties
Compounds containing triazole rings are well-documented for their antimicrobial and antifungal activities. The presence of the triazole moiety in this compound is expected to confer similar properties:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.
- Case Studies :
- Research has shown that derivatives of 4H-1,2,4-triazole exhibit significant activity against various fungal strains, including Candida and Aspergillus species.
- A related study indicated that compounds with similar structures demonstrated effective inhibition of plant pathogens like Fusarium and Colletotrichum species .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Inhibition of Cancer Cell Lines : Preliminary studies indicate that triazole derivatives can inhibit specific cancer cell lines. For instance, compounds with similar structures have shown moderate to good activity against breast and prostate cancer cells in the NCI-60 panel .
- Mechanistic Insights : The interaction with enzymes involved in cancer pathways is a focal point. Compounds with triazole structures have been reported to bind effectively to active sites of enzymes critical for tumor growth .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Research Findings : Studies have shown that certain triazole derivatives can inhibit inflammatory responses by blocking calcium channel activity in endothelial cells .
- Potential Applications : This suggests that the compound could be useful in developing treatments for inflammatory diseases.
Comparative Analysis
To highlight the unique features of this compound relative to other similar compounds, a comparative table is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(4-Bromophenyl)-4H-1,2,4-triazole | Structure | Basic triazole structure; potential antimicrobial activity. |
| 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(Diethylamino)phenyl]methylidene}acetohydrazide | Structure | Contains sulfanyl group; studied for actoprotective activity. |
| N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide | Structure | Related sulfonamide structure; known for diverse biological activities. |
Q & A
Q. What are the standard synthetic routes for 4-[(1E)-N-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl-acetyl and hydrazonoyl substitutions. Key steps include:
- Condensation of aldehydes with acetohydrazide derivatives under reflux in ethanol or DMF .
- Catalytic use of acids (e.g., HCl) or bases (e.g., triethylamine) to enhance imine formation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization focuses on solvent selection, temperature control (60–80°C), and stoichiometric ratios (1:1.2 for hydrazide-aldehyde reactions) to minimize by-products .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- NMR : - and -NMR confirm substituent integration and regiochemistry, particularly for distinguishing E/Z hydrazone isomers .
- X-ray crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding in triazole rings) .
- IR spectroscopy : Validates functional groups (C=O at ~1650 cm, S–C at ~650 cm) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial assays include:
- Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Docking studies : Preliminary computational analysis against target proteins (e.g., DNA gyrase for antimicrobial activity) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability, purity discrepancies, or structural isomerism. Mitigation strategies:
- Standardize protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening .
- Purity validation : Employ HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted intermediates) can skew results .
- Isomer characterization : Use NOESY NMR or XRD to confirm dominant E/Z configurations, which influence binding affinity .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require systematic modifications:
- Substituent variation : Replace bromophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .
- Scaffold hopping : Compare triazole cores with pyrazole or imidazole analogs to evaluate ring-specific interactions .
- Dosage-response curves : Use Hill slope analysis to quantify efficacy/potency shifts in modified derivatives .
Q. How can computational modeling predict the compound’s reactivity and degradation pathways under environmental or physiological conditions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD simulations : Model hydrolysis of the acetate ester group in aqueous environments (pH 7.4) to assess stability .
- ADMET profiling : Predict metabolic pathways (e.g., cytochrome P450 interactions) using tools like SwissADME .
Q. What strategies optimize the compound’s stability during long-term storage or in vivo administration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
